molecular formula C11H14N2O B2572237 1-(2-methyl-1H-benzimidazol-1-yl)-2-propanol CAS No. 5499-28-5

1-(2-methyl-1H-benzimidazol-1-yl)-2-propanol

Cat. No.: B2572237
CAS No.: 5499-28-5
M. Wt: 190.246
InChI Key: INWCXCQWTQSOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This particular compound features a benzimidazole ring substituted with a methyl group and a propanol side chain, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-1H-benzimidazol-1-yl)-2-propanol can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization to form the benzimidazole ring . The methyl group can be introduced via alkylation reactions, and the propanol side chain can be added through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-1H-benzimidazol-1-yl)-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

1-(2-Methyl-1H-benzimidazol-1-yl)-2-propanol has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-methyl-1H-benzimidazol-1-yl)-2-propanol exerts its effects involves interactions with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The propanol side chain may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems . Specific pathways affected include inhibition of microbial enzymes, disruption of cancer cell proliferation, and modulation of inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methyl-1H-benzimidazol-1-yl)-2-propanol stands out due to its unique combination of a methyl-substituted benzimidazole ring and a propanol side chain. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its utility in various research and industrial applications .

Properties

IUPAC Name

1-(2-methylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(14)7-13-9(2)12-10-5-3-4-6-11(10)13/h3-6,8,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWCXCQWTQSOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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